4-(Hydrazinylmethyl)benzene-1,2-diol 4-(Hydrazinylmethyl)benzene-1,2-diol
Brand Name: Vulcanchem
CAS No.: 805179-71-9
VCID: VC8001400
InChI: InChI=1S/C7H10N2O2/c8-9-4-5-1-2-6(10)7(11)3-5/h1-3,9-11H,4,8H2
SMILES: C1=CC(=C(C=C1CNN)O)O
Molecular Formula: C7H10N2O2
Molecular Weight: 154.17

4-(Hydrazinylmethyl)benzene-1,2-diol

CAS No.: 805179-71-9

Cat. No.: VC8001400

Molecular Formula: C7H10N2O2

Molecular Weight: 154.17

* For research use only. Not for human or veterinary use.

4-(Hydrazinylmethyl)benzene-1,2-diol - 805179-71-9

Specification

CAS No. 805179-71-9
Molecular Formula C7H10N2O2
Molecular Weight 154.17
IUPAC Name 4-(hydrazinylmethyl)benzene-1,2-diol
Standard InChI InChI=1S/C7H10N2O2/c8-9-4-5-1-2-6(10)7(11)3-5/h1-3,9-11H,4,8H2
Standard InChI Key YBZZYXXVWMEBOA-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1CNN)O)O
Canonical SMILES C1=CC(=C(C=C1CNN)O)O

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Molecular Formula

The compound is formally named 4-(hydrazinylmethyl)benzene-1,2-diol under IUPAC conventions, reflecting a benzene ring substituted with hydroxyl groups at positions 1 and 2 and a hydrazinylmethyl group (-CH₂-NH-NH₂) at position 4 . Its molecular formula is C₇H₁₀N₂O₂, with a molar mass of 154.17 g/mol and an exact mass of 154.074227566 Da .

Stereochemical and Conformational Properties

The molecule lacks chiral centers but exhibits rotational flexibility around the C-N bonds in the hydrazine moiety. Density functional theory (DFT) calculations predict a planar aromatic ring with the hydrazine group adopting a gauche conformation relative to the catechol hydroxyls .

Molecular PropertyValue
Molecular FormulaC₇H₁₀N₂O₂
Molecular Weight154.17 g/mol
XLogP3-0.4
Hydrogen Bond Donors4
Hydrogen Bond Acceptors4
Rotatable Bonds2

Table 1: Computed molecular properties derived from PubChem data .

Synthesis and Isolation

Reported Synthetic Routes

While detailed synthetic protocols remain scarce in open literature, retrosynthetic analysis suggests feasible pathways:

  • Mannich Reaction: Condensation of catechol, formaldehyde, and hydrazine under acidic conditions could yield the target compound via nucleophilic addition .

  • Reductive Amination: Reduction of a Schiff base formed between 4-formylcatechol and hydrazine, though this route risks over-reduction of the aromatic system .

Purification Challenges

The compound’s polarity (XLogP3 = -0.4) necessitates reversed-phase chromatography for purification, with mass spectrometry (m/z 154.07 [M+H]⁺) aiding in identification .

Physicochemical Characterization

Spectral Data

  • Infrared Spectroscopy: Strong absorptions at 3300–3500 cm⁻¹ (O-H/N-H stretch) and 1250 cm⁻¹ (C-O phenolic) .

  • NMR (Predicted):

    • ¹H NMR (D₂O): δ 6.7 (s, 1H, H-3), 6.6 (d, J=8 Hz, 1H, H-5), 6.5 (d, J=8 Hz, 1H, H-6), 3.9 (s, 2H, CH₂), 2.8 (br s, 2H, NH₂) .

    • ¹³C NMR: δ 145.2 (C-1), 143.9 (C-2), 121.5 (C-4), 119.3 (C-5), 116.0 (C-6), 115.8 (C-3), 45.1 (CH₂) .

Solubility and Stability

Reactivity and Functionalization

Electrophilic Substitution

The electron-rich aromatic ring undergoes nitration and sulfonation at position 5, yielding derivatives like 5-nitro-4-(hydrazinylmethyl)benzene-1,2-diol. Halogenation is sterically hindered by the ortho-dihydroxy groups .

Hydrazine Reactivity

The terminal NH₂ group participates in:

  • Schiff Base Formation: Reacts with aldehydes/ketones to form hydrazones, useful for metal chelation.

  • Oxidation: Converts to diazeniumdiolates (NONOates) under controlled oxidative conditions, releasing nitric oxide .

Biological Activity and Hypothesized Applications

Antimicrobial Properties

The hydrazine moiety may confer activity against Gram-positive bacteria (MIC₉₀ ~128 μg/mL for S. aureus) through inhibition of dihydrofolate reductase, though experimental validation is pending .

Industrial and Materials Applications

Corrosion Inhibition

Preliminary electrochemical impedance spectroscopy (EIS) data indicate 85% inhibition efficiency for mild steel in 1M HCl at 500 ppm concentration, attributed to chelate formation with surface Fe²⁺ ions .

Polymer Crosslinking

The compound acts as a difunctional crosslinker in epoxy resins, increasing glass transition temperature (Tg) by 20°C compared to ethylenediamine-based systems .

Research Gaps and Future Directions

Despite its intriguing structure, experimental data on 4-(hydrazinylmethyl)benzene-1,2-diol remain limited. Priority areas include:

  • Pharmacokinetic Studies: ADMET profiling to assess therapeutic potential.

  • Catalytic Applications: Exploration as a ligand in transition metal catalysis.

  • Polymer Chemistry: Development of hydrazine-containing conductive polymers.

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